methyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is a compound that features a pyrazole ring, a sulfonamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1,3-dimethyl-1H-pyrazole with appropriate sulfonyl chloride under basic conditions.
Coupling with benzoic acid derivative: The resulting sulfonamide is then coupled with methyl 4-aminobenzoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the sulfonamide.
Substitution: Amide or alcohol derivatives of the benzoate ester.
Scientific Research Applications
Methyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The pyrazole ring can also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-{[(1,3-dimethyl-1H-pyrazol-5-yl)sulfonyl]amino}benzoate: Similar structure but with a different substitution pattern on the pyrazole ring.
Methyl 4-{[(1,3-dimethyl-1H-imidazol-4-yl)sulfonyl]amino}benzoate: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
Methyl 4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzoate is unique due to the specific arrangement of its functional groups, which can lead to distinct chemical reactivity and biological activity compared to similar compounds. The presence of the pyrazole ring and sulfonamide group provides a versatile scaffold for further functionalization and optimization in various applications.
Properties
IUPAC Name |
methyl 4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-12(8-16(2)14-9)21(18,19)15-11-6-4-10(5-7-11)13(17)20-3/h4-8,15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKXLCHJLRGSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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